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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indol-6-amine

Cat. No.: B2435547 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1H-indol-6-amine

Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a

multitude of natural products and synthetic pharmaceuticals. This guide provides a

comprehensive technical overview of the chemical properties, synthesis, reactivity, and

analytical characterization of a specific derivative, 1,3-Dimethyl-1H-indol-6-amine. While

direct experimental data for this exact molecule is sparse in publicly accessible literature, this

document constructs a robust profile by leveraging established principles of indole chemistry

and drawing upon empirical data from closely related analogues. The insights herein are

intended to equip researchers, scientists, and drug development professionals with the

foundational knowledge required to synthesize, characterize, and strategically utilize this

compound as a versatile chemical building block.

Introduction: The Strategic Importance of the 1,3-
Dimethyl-6-aminoindole Scaffold
The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact

with a wide range of biological targets. The specific substitution pattern of 1,3-Dimethyl-1H-
indol-6-amine confers a unique set of chemical characteristics that are highly relevant for

synthetic and medicinal chemistry:
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N1-Methylation: Blocks the formation of N-H hydrogen bonds, which can significantly alter

pharmacokinetic properties such as membrane permeability and metabolic stability. It also

prevents N-deprotonation under basic conditions.

C3-Methylation: Occupies a key position on the pyrrole ring that is often susceptible to

metabolic oxidation or unwanted electrophilic attack. This substitution enhances the

molecule's stability and directs further reactions to other positions.

C6-Amino Group: A versatile functional handle that serves as a potent electron-donating

group, activating the benzene portion of the indole ring towards electrophilic substitution. It

also provides a nucleophilic site for the attachment of diverse side chains, enabling the

exploration of structure-activity relationships (SAR).

This unique combination makes 1,3-Dimethyl-1H-indol-6-amine a valuable intermediate for

creating complex molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile
The following properties are predicted based on the analysis of structurally similar compounds,

including 1,3-dimethylindole and 6-aminoindole.

Core Chemical Properties
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Property Value Source/Rationale

IUPAC Name 1,3-Dimethyl-1H-indol-6-amine Standard Nomenclature

Molecular Formula C₁₀H₁₂N₂ -

Molecular Weight 160.22 g/mol -

CAS Number
Not assigned in public

databases.
-

Appearance

Predicted to be a solid,

potentially off-white to tan,

darkening on exposure to

air/light.

Analogy with other

aminoindoles.

Solubility

Predicted to be soluble in

common organic solvents

(e.g., DMSO, DMF, Methanol,

Chloroform) and sparingly

soluble in water.

General solubility of indole

derivatives.

Melting Point Not experimentally determined. -

Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of

the title compound. The following data are predicted based on known spectral data of related

indole structures.

The ¹H and ¹³C NMR spectra are the most powerful tools for structural elucidation.

Table of Predicted NMR Chemical Shifts (in DMSO-d₆, ppm):
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Position Atom
Predicted ¹H
Shift (ppm)

Predicted ¹³C
Shift (ppm)

Rationale /
Notes

1 N-CH₃ ~3.65 (s, 3H) ~31.0

Based on 1-

methylindole

data; singlet

integration for 3

protons.[1][2]

2 C2-H ~6.80 (s, 1H) ~128.5

Singlet due to

adjacent C3-

substituent.

3 C3-CH₃ ~2.25 (s, 3H) ~9.5

Based on 3-

methylindole

data.[3]

3a C - ~126.0
Quaternary

carbon.

4 C4-H
~7.25 (d, J≈8.5

Hz)
~119.0

Ortho coupling to

C5-H.

5 C5-H
~6.45 (dd, J≈8.5,

2.0 Hz)
~106.0

Ortho coupling to

C4-H, meta to

C7-H. Shifted

upfield by NH₂.

6 C-NH₂ - ~144.0

Quaternary

carbon, strongly

influenced by the

nitrogen atom.

6 NH₂ ~4.80 (s, 2H) -

Broad singlet,

exchangeable

with D₂O.

7 C7-H
~6.60 (d, J≈2.0

Hz)
~95.0

Meta coupling to

C5-H. Shifted

significantly

upfield by NH₂.
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7a C - ~137.0
Quaternary

carbon.

The IR spectrum will provide clear evidence for the key functional groups.

N-H Stretching: Two distinct, medium-intensity sharp peaks are expected in the range of

3450-3300 cm⁻¹, characteristic of a primary aromatic amine (-NH₂).

C-H Stretching: Peaks around 3050-3000 cm⁻¹ (aromatic C-H) and 2950-2850 cm⁻¹

(aliphatic C-H from methyl groups) will be present.

N-H Bending: A medium to strong absorption is expected around 1640-1600 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: A strong band for the aromatic C-N bond is expected around 1330-1250

cm⁻¹.

Electron Ionization (EI) mass spectrometry would be expected to show:

Molecular Ion (M⁺•): A strong peak at m/z = 160, corresponding to the molecular weight. As

the molecule contains an even number of nitrogen atoms, the molecular weight is even,

consistent with the Nitrogen Rule.

Key Fragmentation: A prominent fragment at m/z = 145 ([M-15]⁺) resulting from the loss of a

methyl radical (•CH₃), likely from the C3 position to form a stable quinolinium-like cation.[4][5]

Another characteristic loss could be from the N-methyl group.

Synthesis and Reactivity
As no direct synthesis is published, a robust and logical synthetic pathway can be proposed

based on well-established indole syntheses. The Fischer indole synthesis provides the most

direct and versatile route to the 1,3-disubstituted core.[6][7]

Proposed Synthesis Workflow: Fischer Indole Synthesis
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This method involves the acid-catalyzed cyclization of an arylhydrazone. The key is the

synthesis of the appropriate N,N-disubstituted hydrazine precursor.

Step 1: Hydrazine Synthesis Step 2: N-Methylation

Step 3: Fischer Cyclization
Step 4: Nitro Group Reduction

p-Nitroaniline 1. NaNO₂, HCl (0 °C)
2. SnCl₂/HCl p-Nitrophenylhydrazine CH₃I or (CH₃)₂SO₄

Base (e.g., K₂CO₃) 1-Methyl-1-(4-nitrophenyl)hydrazine

Acid Catalyst
(e.g., H₂SO₄, PPA)

Heat
Propanal 1,3-Dimethyl-6-nitro-1H-indole H₂, Pd/C or

Fe/HCl 1,3-Dimethyl-1H-indol-6-amine

Click to download full resolution via product page

Caption: Proposed Fischer indole synthesis route for 1,3-Dimethyl-1H-indol-6-amine.

Causality Behind Experimental Choices:

Hydrazine Formation: The synthesis starts with a readily available material, p-nitroaniline.

Standard diazotization followed by reduction (e.g., with tin(II) chloride) is a classic and high-

yielding method to produce the corresponding phenylhydrazine.

N-Methylation: Methylation of the phenylhydrazine precursor prior to cyclization ensures the

final product is N1-methylated. Using a slight excess of a methylating agent like methyl

iodide with a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g.,

acetone or DMF) would selectively methylate the more nucleophilic nitrogen.

Fischer Cyclization: The reaction of the N-methyl-p-nitrophenylhydrazine with propanal

(CH₃CH₂CHO) under strong acid catalysis (like polyphosphoric acid or sulfuric acid) will form

the hydrazone in situ, which then undergoes a[8][8]-sigmatropic rearrangement and
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cyclization. Propanal is chosen specifically to install the methyl group at the C3-position of

the indole.

Nitro Reduction: The final step is the reduction of the electron-withdrawing nitro group to the

electron-donating amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is

a clean and efficient method for this transformation, yielding the final product.

Chemical Reactivity
The reactivity of 1,3-Dimethyl-1H-indol-6-amine is governed by the interplay of its electron-

rich indole core and the nucleophilic amino group.

1,3-Dimethyl-1H-indol-6-amine

Reactions at 6-NH₂

 Nucleophilic Site

Electrophilic Aromatic
Substitution (SEAr)

 Activated Ring

Acylation
(Ac₂O, RCOCl)

Diazotization
(NaNO₂, HCl)

Alkylation
(R-X)

Halogenation
(NBS, NCS)

 at C7 or C5

Nitration
(HNO₃/H₂SO₄)

 at C7 or C5

Sulfonation
(SO₃/H₂SO₄)

 at C7 or C5

Click to download full resolution via product page

Caption: Key reactivity pathways for 1,3-Dimethyl-1H-indol-6-amine.

Reactions at the 6-Amino Group: This primary aromatic amine will undergo typical reactions

such as acylation with acid chlorides or anhydrides to form amides, alkylation, and

diazotization with nitrous acid to form a diazonium salt. This diazonium intermediate is highly

valuable as it can be converted into a wide array of other functional groups (e.g., -OH, -CN, -

X via Sandmeyer reaction).
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Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles.

The C2 and C3 positions are blocked. The 6-amino group is a strong activating, ortho-, para-

director. Therefore, electrophilic attack is strongly directed to the C5 and C7 positions of the

benzene ring. Given the steric hindrance from the fused pyrrole ring, the C7 position is often

the most reactive site, followed by the C5 position.

Analytical Methodologies and Protocols
A self-validating analytical workflow is critical to confirm the identity and purity of a synthesized

batch of 1,3-Dimethyl-1H-indol-6-amine.

Analytical Workflow

3. Structure Confirmation & Purity Assessment

Synthesized Crude Product

1. TLC Analysis
(Initial Purity Check)

2. Flash Column Chromatography
(Silica Gel, e.g., EtOAc/Hexane gradient)

HPLC-UV/MS
(Purity >95%)

¹H and ¹³C NMR
(Structural Identity)

High-Resolution MS
(Exact Mass)

FT-IR
(Functional Groups)

Characterized Pure Compound
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Click to download full resolution via product page

Caption: A standard workflow for the purification and characterization of the target compound.

Protocol: Purity Analysis by HPLC-MS
This protocol provides a general framework for the analysis of the title compound. Optimization

may be required.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to

10% B over 1 minute, and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

UV Detection: 254 nm and 280 nm.

Mass Spectrometry Conditions (ESI Positive Mode):

Scan Range: m/z 50-500.

Targeted Ion Monitoring: m/z 161.1 (for [M+H]⁺).
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Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Sample Preparation:

Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL

stock solution.

Dilute the stock solution 1:100 with the initial mobile phase composition (90:10 A:B) for

analysis.

Validation:

The primary peak in the UV chromatogram should correspond to the peak in the MS total

ion chromatogram (TIC).

The mass spectrum of the main peak should show a dominant ion at m/z 161.1.

Purity is determined by the peak area percentage at 254 nm.

Potential Applications and Biological Significance
While 1,3-Dimethyl-1H-indol-6-amine itself has not been extensively studied, its structural

motifs are present in numerous biologically active molecules. The 6-aminoindole core is a key

building block for:

Kinase Inhibitors: The amino group can serve as a hydrogen bond donor or an anchor point

for side chains that occupy ATP-binding sites.

Serotonin Receptor Ligands: Many tryptamine derivatives, which are structurally related,

show high affinity for serotonin receptors.

Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in compounds

with antimicrobial properties.

The methylation at N1 and C3 provides a metabolically stable core, making this scaffold

particularly attractive for developing drug candidates with improved pharmacokinetic profiles.
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Conclusion
1,3-Dimethyl-1H-indol-6-amine represents a strategically important, yet underexplored,

chemical entity. Its synthesis is readily achievable through established organic chemistry

reactions like the Fischer indole synthesis. The combination of a stable, substituted pyrrole ring

and a versatile amino group on the benzene moiety makes it an ideal starting point for

constructing diverse chemical libraries. The predictive spectroscopic and reactivity data

provided in this guide offer a solid foundation for researchers to synthesize, identify, and

derivatize this compound, paving the way for its application in drug discovery and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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